REACTION_CXSMILES
|
Cl.O1CCCCC1[O:8][CH2:9][CH2:10][N:11]1[CH2:16][CH:15]=[C:14]([C:17]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19][CH:18]=2)[CH2:13][CH2:12]1.C(O)C.[OH-].[Na+]>O>[NH:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]([C:14]2[CH2:15][CH2:16][N:11]([CH2:10][CH2:9][OH:8])[CH2:12][CH:13]=2)=[CH:18]1 |f:3.4|
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCN1CCC(=CC1)C1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 31/2 hours under an inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
The recovered crystals were washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=1CCN(CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.068 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |